N-(2-morpholino-2-(p-tolyl)ethyl)naphthalene-2-sulfonamide
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Overview
Description
N-(2-morpholino-2-(p-tolyl)ethyl)naphthalene-2-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a naphthalene-2-sulfonamide core, which is substituted with a morpholino group and a p-tolyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-morpholino-2-(p-tolyl)ethyl)naphthalene-2-sulfonamide typically involves multi-step organic synthesis One common method starts with the sulfonation of naphthalene to form naphthalene-2-sulfonic acid This intermediate is then reacted with 2-(p-tolyl)ethylamine to form the corresponding sulfonamide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-morpholino-2-(p-tolyl)ethyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-(2-morpholino-2-(p-tolyl)ethyl)naphthalene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-morpholino-2-(p-tolyl)ethyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the morpholino group can enhance solubility and facilitate cellular uptake. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-sulfonamide: Lacks the morpholino and p-tolyl groups, making it less versatile.
Morpholinoethylbenzene: Does not contain the sulfonamide group, limiting its biological activity.
Tolylsulfonamide: Lacks the naphthalene core, reducing its potential for complex interactions.
Uniqueness
N-(2-morpholino-2-(p-tolyl)ethyl)naphthalene-2-sulfonamide is unique due to its combination of functional groups, which confer a balance of chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Biological Activity
N-(2-morpholino-2-(p-tolyl)ethyl)naphthalene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by empirical data and case studies.
The synthesis of this compound typically involves a multi-step organic process. A common method includes the sulfonation of naphthalene to form naphthalene-2-sulfonic acid, which is then reacted with 2-(p-tolyl)ethylamine to yield the sulfonamide derivative. The compound features a naphthalene core, a morpholino group, and a p-tolyl substituent, contributing to its unique chemical reactivity and biological activity .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the morpholino group enhances solubility and cellular uptake. This compound may inhibit certain enzymes or receptors, leading to various pharmacological effects .
Antimicrobial Properties
Recent studies have demonstrated that derivatives of this compound exhibit potent antimicrobial activity. For instance, in vitro evaluations revealed that some derivatives possess minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. These compounds also showed significant antibiofilm activity, outperforming standard antibiotics like Ciprofloxacin .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In cell-based assays, it was found to inhibit pro-inflammatory cytokine production and reduce neutrophil migration in models of inflammation. This activity suggests potential therapeutic applications in treating inflammatory diseases .
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various derivatives of this compound. The results indicated that certain derivatives not only inhibited bacterial growth but also displayed synergistic effects when combined with other antibiotics, thereby reducing their MIC values .
Study 2: Anti-inflammatory Mechanisms
In another investigation focusing on anti-inflammatory mechanisms, the compound was shown to significantly decrease TNFα production in LPS-stimulated THP-1 cells. This effect was dose-dependent, indicating its potential as a therapeutic agent in managing chronic inflammatory conditions .
Comparative Analysis
To better understand the unique properties of this compound, comparisons with similar compounds were made:
Compound | Key Features | Biological Activity |
---|---|---|
Naphthalene-2-sulfonamide | Lacks morpholino and p-tolyl groups | Limited biological versatility |
Morpholinoethylbenzene | No sulfonamide group | Reduced biological activity |
Tolylsulfonamide | No naphthalene core | Less complex interactions |
This compound stands out due to its structural diversity and potential for complex interactions within biological systems .
Properties
IUPAC Name |
N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]naphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S/c1-18-6-8-20(9-7-18)23(25-12-14-28-15-13-25)17-24-29(26,27)22-11-10-19-4-2-3-5-21(19)16-22/h2-11,16,23-24H,12-15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNRAQAJHIZEHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC3=CC=CC=C3C=C2)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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